molecular formula C10H20N2O3S B2737844 tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate CAS No. 2138219-55-1

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate

Cat. No.: B2737844
CAS No.: 2138219-55-1
M. Wt: 248.34
InChI Key: BCQMKZBTTPTZGQ-UHFFFAOYSA-N
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Description

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate is a chemical compound with the molecular formula C9H18N2O3S It is known for its unique structure, which includes a thiolane ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiolane ring and carbamate group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)carbamate
  • tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-ethylcarbamate

Uniqueness

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate is unique due to its specific substitution pattern and the presence of both a thiolane ring and a carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-imino-1-oxothiolan-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12(4)8-5-6-16(11,14)7-8/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQMKZBTTPTZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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